molecular formula C9H11NO2S B13222109 4,4-Dimethyl-5,6-dihydro-4h-cyclopenta[d]thiazole-2-carboxylic acid

4,4-Dimethyl-5,6-dihydro-4h-cyclopenta[d]thiazole-2-carboxylic acid

Cat. No.: B13222109
M. Wt: 197.26 g/mol
InChI Key: IYIGEKREJSBKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid is a heterocyclic compound with a molecular formula of C₉H₁₁NO₂S and a molecular weight of 197.25 g/mol . This compound features a unique structure that includes a thiazole ring fused with a cyclopentane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,4-dimethyl-1,3-thiazolidine-2-thione with a suitable carboxylating agent under controlled temperature and pressure conditions . The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial in industrial settings to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-Dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylic acid apart is its unique combination of a thiazole ring fused with a cyclopentane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c1-9(2)4-3-5-6(9)10-7(13-5)8(11)12/h3-4H2,1-2H3,(H,11,12)

InChI Key

IYIGEKREJSBKLA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1N=C(S2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.